Cas no 104750-61-0 (Ethyl 3-(o-tolyl)propanoate)

Ethyl 3-(o-tolyl)propanoate structure
Ethyl 3-(o-tolyl)propanoate structure
Nome del prodotto:Ethyl 3-(o-tolyl)propanoate
Numero CAS:104750-61-0
MF:C12H16O2
MW:192.254243850708
CID:126403
PubChem ID:13516004

Ethyl 3-(o-tolyl)propanoate Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethyl 3-(o-tolyl)propanoate
    • 3-O-TOLYL-PROPIONIC ACID ETHYL ESTER
    • Benzenepropanoic acid,2-methyl-, ethyl ester
    • 3-(o-tolyl)-propionic acid ethyl ester
    • 3-o-Tolyl-propionsaeure-aethylester
    • AGN-PC-00MVMD
    • AK113885
    • ethyl (o-tolyl)propanoate
    • KB-252853
    • o-Methylhydrocinnamatethylester
    • ETHYL 3-(2-METHYLPHENYL)PROPANOATE
    • DTXSID10542744
    • 104750-61-0
    • n-(2-chloroethyl)-n-(3,4-dichlorophenyl)urea
    • E83944
    • SCHEMBL13948404
    • AKOS011650817
    • MFCD07772954
    • Ethyl3-(o-tolyl)propanoate
    • Benzenepropanoic acid, 2-Methyl-, ethyl ester
    • Inchi: 1S/C12H16O2/c1-3-14-12(13)9-8-11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3
    • Chiave InChI: UPWUNVDPYBAGNH-UHFFFAOYSA-N
    • Sorrisi: O(CC)C(CCC1C=CC=CC=1C)=O

Proprietà calcolate

  • Massa esatta: 192.11508
  • Massa monoisotopica: 192.115029749g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 5
  • Complessità: 177
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 26.3Ų
  • XLogP3: 3.1

Proprietà sperimentali

  • Densità: 1.003
  • Punto di ebollizione: 268.9°C at 760 mmHg
  • Punto di infiammabilità: 109.1°C
  • Indice di rifrazione: 1.499
  • PSA: 26.3
  • LogP: 2.49070

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